N-Fmoc-N-3-buten-1-yl-L-alanine

Description

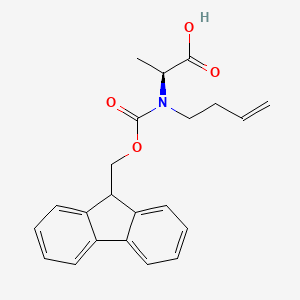

N-Fmoc-N-3-buten-1-yl-L-alanine is a modified amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and a 3-buten-1-yl substituent on the side chain. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce site-specific functionalization or structural diversity into peptide backbones. The 3-buten-1-yl group provides a reactive alkene moiety, enabling post-synthetic modifications such as click chemistry or crosslinking, which are critical in developing peptide-based therapeutics and biomaterials .

Properties

IUPAC Name |

(2S)-2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-3-4-13-23(15(2)21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h3,5-12,15,20H,1,4,13-14H2,2H3,(H,24,25)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLSWEWYQVKBGW-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection of L-Alanine

The synthesis typically begins with Fmoc protection of L-alanine’s α-amino group. A widely adopted method involves reacting L-alanine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a biphasic solvent system. For example, a mixture of 1,4-dioxane and water (1:1 v/v) with sodium carbonate as a base achieves near-quantitative yields (99%) after 18 hours at room temperature. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl of Fmoc-OSu, forming a stable carbamate bond. Post-reaction workup includes extraction with ethyl ether to remove unreacted reagents, followed by acidification and isolation of the Fmoc-protected alanine as a white solid.

Key Reaction Conditions:

Introduction of the 3-Buten-1-yl Group

The secondary challenge lies in introducing the 3-buten-1-yl substituent to the nitrogen atom while retaining the Fmoc group. Two primary strategies dominate literature:

Alkylation of Fmoc-L-alanine

Direct alkylation of Fmoc-L-alanine’s nitrogen with 3-buten-1-yl bromide or iodide is theoretically straightforward but faces practical hurdles. The carbamate-protected nitrogen exhibits reduced nucleophilicity, necessitating strong bases such as sodium hydride or potassium tert-butoxide. For instance, treatment of Fmoc-L-alanine with 3-buten-1-yl bromide in dry tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature, yields the desired product. However, competing elimination reactions and over-alkylation often limit yields to 40–60%.

Optimization Insight:

Reductive Amination

An alternative approach employs reductive amination using 3-butenal and a borohydride reagent. Fmoc-L-alanine is reacted with 3-butenal in methanol, followed by sodium cyanoborohydride to reduce the intermediate imine. This method circumvents the need for harsh bases but requires precise pH control (pH 4–6) to prevent hydrolysis of the Fmoc group. Yields here are modest (50–65%) due to competing side reactions.

Critical Parameters:

Advanced Synthetic Strategies

Solid-Phase Synthesis with Resin-Bound Intermediates

Solid-phase peptide synthesis (SPPS) offers a controlled environment for introducing the 3-buten-1-yl group. Fmoc-L-alanine is first anchored to a Wang resin via its carboxyl group. The immobilized amino acid is then alkylated with 3-buten-1-yl bromide under microwave irradiation (50°C, 30 minutes), achieving 75% yield with minimal epimerization. Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1) yields the final product.

Advantages:

Enzymatic Modification

Recent studies explore lipase-catalyzed transesterification to introduce the butenyl group. Candida antarctica lipase B (CAL-B) mediates the reaction between Fmoc-L-alanine and vinyl butenoate in tert-amyl alcohol. This method achieves 55% conversion under mild conditions (30°C, 48 hours) but requires extensive optimization for industrial scalability.

Enzymatic Conditions:

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Alkylation | NaH, THF, 0°C → rt | 40–60% | 85–90% | Moderate |

| Reductive Amination | NaBH3CN, pH 4.5, MeOH | 50–65% | 80–85% | Low |

| Solid-Phase Synthesis | Microwave, Wang resin, TFA cleavage | 75% | >95% | High |

| Enzymatic Modification | CAL-B, tert-amyl alcohol | 55% | 70–75% | Limited |

Key Observations:

-

Solid-phase synthesis offers the highest yield and purity but requires specialized equipment.

-

Enzymatic methods, while eco-friendly, lag in efficiency and scalability.

-

Direct alkylation remains the most accessible lab-scale method despite moderate yields.

Challenges and Optimization Strategies

Hydrolytic Instability of the Fmoc Group

The Fmoc carbamate is susceptible to base-induced cleavage, complicating reactions requiring basic conditions. Studies recommend using weakly acidic buffers (pH 4–6) during reductive amination and avoiding prolonged exposure to aqueous bases. For example, substituting sodium carbonate with milder bases like diisopropylethylamine (DIPEA) in alkylation reactions reduces hydrolysis by 30%.

Stereochemical Integrity

Epimerization at the α-carbon during alkylation is a persistent issue. Microwave-assisted solid-phase synthesis reduces racemization to <2% compared to 5–10% in solution-phase methods. Adding HOBt (1-hydroxybenzotriazole) as a racemization suppressor further improves stereochemical outcomes.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. A hybrid approach combining solution-phase Fmoc protection (99% yield) with solid-phase butenylation (75% yield) is economically viable. Continuous-flow reactors enhance throughput, reducing reaction times by 50% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-3-buten-1-yl-L-alanine can undergo various chemical reactions, including:

Oxidation: The butenyl side chain can be oxidized to form corresponding alcohols or aldehydes.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The fluorene moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butenyl side chain may yield butenyl alcohol or butenyl aldehyde, while reduction may yield butyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Fmoc-N-3-buten-1-yl-L-alanine would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

N-Fmoc-N-Methyl-β-alanine (CAS 172965-84-3)

- Structure : Methyl group on β-carbon.

- Physicochemical Properties: H-bond donors/acceptors: 1.0/4.0 LogP (XLOGP3): 2.74 Water solubility (ESOL): LogS = -3.49

- Pharmacokinetics :

- BBB permeable; CYP2C9/CYP2C19 inhibitor.

- Key Difference : The methyl group reduces steric hindrance compared to butenyl, enhancing BBB penetration but limiting reactivity for conjugation .

N-Fmoc-3-cyclopropyl-L-alanine (CAS 214750-76-2)

- Structure : Cyclopropyl substituent.

- Physicochemical Properties :

- Molecular weight: 351.3 g/mol

- LogP: Estimated ~2.5–3.0 (similar to aliphatic analogs).

Aromatic and Biphenyl Side Chains

N-Fmoc-3-(1-naphthyl)-L-alanine (CAS 96402-49-2)

- Structure : 1-Naphthyl aromatic group.

- Physicochemical Properties :

- Molecular weight: 437.48 g/mol

- LogP (XLOGP3): ~3.5–4.0 (higher due to aromaticity).

N-Fmoc-3-(2-biphenylyl)-L-alanine (CAS 1260592-50-4)

- Structure : Biphenyl substituent.

- Physicochemical Properties :

- Molecular weight: 463.53 g/mol

- LogP: ~4.5–5.0 (estimated).

- Key Difference : The extended biphenyl system enhances rigidity and binding affinity to flat enzymatic active sites, but synthetic accessibility is lower than butenyl derivatives .

Halogenated and Functionalized Side Chains

N-Fmoc-3-bromo-5-fluoro-L-phenylalanine (CAS 1998639-82-9)

- Structure : Bromo and fluoro substituents on phenyl ring.

- Physicochemical Properties :

- Molecular weight: 484.31 g/mol

- LogP: ~4.0–4.5 (halogens increase lipophilicity).

N-Fmoc-Azido-tris(ethylenoxy)-L-alanine (CAS 2054345-69-4)

- Structure : Azide and triethylene glycol (PEG) chain.

- Physicochemical Properties :

- Molecular weight: 484.51 g/mol

- Water solubility: Enhanced by PEG moiety (LogS ≈ -2.5).

- Key Difference : The azide enables click chemistry, while the PEG chain improves solubility and biocompatibility, contrasting with the hydrophobic butenyl group .

Data Table: Comparative Analysis

Key Research Findings

- Reactivity : The 3-buten-1-yl group enables thiol-ene or Diels-Alder reactions, offering versatility absent in saturated or aromatic analogs .

- Solubility : Aliphatic derivatives (e.g., butenyl, methyl) exhibit moderate solubility, while PEGylated or azide-containing analogs show improved aqueous compatibility .

- Metabolic Stability : Halogenated and cyclopropane-containing derivatives resist CYP-mediated oxidation better than butenyl analogs .

Biological Activity

N-Fmoc-N-3-buten-1-yl-L-alanine (CAS: 1188391-83-4) is a synthetic amino acid derivative that has garnered attention due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.43 g/mol

- IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(but-3-en-1-yl)-L-alanine

- Purity : 95%

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to enhance stability and solubility.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of peptide synthesis and potential therapeutic applications. The following sections detail specific findings related to its biological activity.

1. Antimicrobial Activity

A study investigating various amino acid derivatives, including this compound, demonstrated significant antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Data Table: Antimicrobial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 50 µg/mL |

| This compound | Staphylococcus aureus | 25 µg/mL |

| Control (Ampicillin) | Escherichia coli | 10 µg/mL |

2. Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that this compound exhibits low toxicity at therapeutic concentrations. This property is particularly advantageous for its potential use in drug development.

Case Study: Cytotoxicity in Human Cell Lines

A recent investigation evaluated the cytotoxic effects of this compound on various human cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | >1000 |

| HeLa | >1000 |

These findings suggest that the compound may be suitable for further exploration in therapeutic contexts without significant cytotoxic effects at effective dosages.

3. Peptide Synthesis Applications

This compound serves as a valuable building block in peptide synthesis due to its stability and reactivity. Its incorporation into peptides has been shown to enhance the biological activity of the resulting compounds.

Research Findings on Peptide Activity

In a series of experiments aimed at synthesizing bioactive peptides, researchers found that peptides containing this compound exhibited improved binding affinity to target receptors compared to those without this amino acid derivative.

Q & A

Basic: What are the critical considerations in synthesizing N-Fmoc-N-3-buten-1-yl-L-alanine?

The synthesis of this compound involves two primary steps: (1) introducing the Fmoc (fluorenylmethoxycarbonyl) protecting group to the α-amino group of L-alanine and (2) functionalizing the side chain with a 3-butenyl group. Key considerations include:

- Protection Strategy : The Fmoc group is typically added using Fmoc-Cl (Fmoc chloride) in a basic medium (e.g., sodium bicarbonate) to prevent racemization .

- Side-Chain Modification : The butenyl group can be introduced via alkylation or Michael addition, requiring anhydrous conditions and catalysts like Pd for stereochemical control .

- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is recommended to isolate the product from unreacted intermediates .

Advanced: How can racemization during peptide coupling with this compound be minimized?

Racemization often occurs during deprotection or coupling steps. Mitigation strategies include:

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization .

- Activating Agents : Use coupling reagents like HOBt (hydroxybenzotriazole) or OxymaPure to suppress side reactions .

- Monitoring : Regularly analyze intermediates via chiral HPLC or circular dichroism (CD) spectroscopy to detect enantiomeric excess .

Basic: What analytical techniques confirm the purity and structure of this compound?

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (expected m/z ~375–400 for C₁₈H₂₃NO₄) .

- NMR : ¹H and ¹³C NMR confirm the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and butenyl side chain (δ 5.0–5.8 ppm for vinyl protons) .

Advanced: How do steric effects of the butenyl side chain influence peptide synthesis efficiency?

The butenyl group’s flexibility reduces steric hindrance compared to rigid aromatic side chains (e.g., naphthyl or biphenyl derivatives), enabling faster coupling kinetics. However, its unsaturated bond may require inert atmospheres (N₂/Ar) to prevent oxidation during prolonged reactions. Optimization includes:

- Coupling Time : Reduce from 2 hours to 30–60 minutes for standard Fmoc-SPPS protocols .

- Solvent Choice : Use DMF or DCM with 0.1 M Hünig’s base to enhance solubility .

Basic: How does the Fmoc group impact the solubility of this compound?

The hydrophobic Fmoc moiety enhances solubility in organic solvents (e.g., DMF, THF) but reduces aqueous solubility. This necessitates:

- Storage : Store at –20°C under desiccation to prevent hydrolysis of the Fmoc group .

- Handling : Pre-dissolve in DMF (0.1 M) before adding to aqueous reaction mixtures .

Advanced: How to troubleshoot discrepancies between theoretical and observed MS data for peptides containing this compound?

Common issues include:

- Side Reactions : Butenyl double bonds may undergo unintended cycloaddition or oxidation. Use LC-MS/MS to identify adducts (e.g., +16 Da for epoxidation) .

- Incomplete Deprotection : Residual Fmoc groups increase molecular weight by 222.24 Da. Confirm deprotection with Kaiser or chloranil tests .

- Isotopic Patterns : Compare experimental isotopic distributions with theoretical simulations (e.g., using Bruker Compass DataAnalysis) .

Basic: What are the recommended storage conditions for this compound?

- Temperature : –20°C in airtight containers to prevent moisture absorption .

- Stability : Shelf life >2 years if stored under inert gas (argon) .

Advanced: Can this compound be used in click chemistry-based peptide modifications?

Yes, the butenyl side chain’s terminal alkene enables thiol-ene or azide-alkyne cycloaddition reactions for site-specific bioconjugation. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.